molecular formula C12H15F3N2O B14909982 2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14909982
M. Wt: 260.26 g/mol
InChI Key: RRMGMPKXKXOXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a trifluoroethyl group and a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 2,4-dimethylaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,4-dimethylaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the dimethylphenylamino group can modulate its activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-((2,4-Dimethylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide: shares similarities with other trifluoroethyl-substituted amides and anilines.

    N-(2,2,2-Trifluoroethyl)-2,4-dimethylaniline: is a closely related compound with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the trifluoroethyl and dimethylphenylamino groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

2-(2,4-dimethylanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C12H15F3N2O/c1-8-3-4-10(9(2)5-8)16-6-11(18)17-7-12(13,14)15/h3-5,16H,6-7H2,1-2H3,(H,17,18)

InChI Key

RRMGMPKXKXOXBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NCC(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.